molecular formula C19H17N5O4 B11011153 N-(3-acetylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

N-(3-acetylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

Cat. No.: B11011153
M. Wt: 379.4 g/mol
InChI Key: MBDSUFKIUWYQIC-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a synthetic small molecule that incorporates a benzotriazinone moiety, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles. Benzotriazinone derivatives have demonstrated significant potential in anticancer research, with some analogs exhibiting potent cytotoxic activity against human liver carcinoma cell lines (HepG2), presenting IC50 values in the low micromolar range . The molecular architecture of this compound, which features a glycinamide linker connecting an acetylphenyl group to the benzotriazinone core, is designed for structure-activity relationship (SAR) studies. This design allows researchers to investigate the binding affinities and inhibitory effects of such compounds against specific biological targets. Related structures have been explored through molecular docking simulations, indicating potential interactions with enzymes like the E. coli Fab-H receptor and the vitamin D receptor (VDR), which is implicated in cell proliferation and is found in nearly all cells of higher-order animals . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H17N5O4

Molecular Weight

379.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide

InChI

InChI=1S/C19H17N5O4/c1-12(25)13-5-4-6-14(9-13)21-17(26)10-20-18(27)11-24-19(28)15-7-2-3-8-16(15)22-23-24/h2-9H,10-11H2,1H3,(H,20,27)(H,21,26)

InChI Key

MBDSUFKIUWYQIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Diazotization of Anthranilamide

Anthranilamide (1) undergoes diazotization using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C, followed by neutralization to yield benzotriazinone (3) (Figure 1).

Reaction Conditions :

  • Temperature : 0–5°C

  • Reagents : NaNO₂ (1.2 eq), HCl (8 M)

  • Yield : 68–75%

Alternative Route via Anthranilhydrazide

Anthranilhydrazide (4) reacts with NaNO₂ in HCl to form benzotriazinone (3) in moderate yields (50–60%). This method avoids ammonia but requires precise pH control.

Functionalization of the Benzotriazinone Core

The benzotriazinone core is functionalized with an acetyl group for subsequent coupling.

N-Alkylation with Methyl Chloroacetate

Benzotriazinone (3) reacts with methyl chloroacetate in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 100°C for 12 hours. This yields methyl-2-(4-oxobenzotriazin-3(4H)-yl)acetate (6a).

Optimized Parameters :

  • Solvent : DMF

  • Catalyst : K₂CO₃ (2 eq)

  • Yield : 82%

Hydrazide Formation

Ester (6a) is converted to hydrazide (7a) via reflux with hydrazine hydrate in ethanol.

Conditions :

  • Time : 6 hours

  • Yield : 89%

Synthesis of N-(3-Acetylphenyl)Glycinamide

The 3-acetylphenyl-glycinamide fragment is prepared through amidation.

Glycine Ester Preparation

Glycine methyl ester reacts with 3-acetylaniline in the presence of a coupling agent (e.g., EDC/HOBt) to form N-(3-acetylphenyl)glycine methyl ester.

Conditions :

  • Coupling Agent : EDC (1.5 eq), HOBt (1.5 eq)

  • Solvent : Dichloromethane (DCM)

  • Yield : 76%

Hydrolysis to Glycinamide

The methyl ester is hydrolyzed to the amide using hydrazine hydrate in ethanol, yielding N-(3-acetylphenyl)glycinamide.

Conditions :

  • Time : 4 hours

  • Yield : 85%

Coupling of Benzotriazinone-Acetyl and Glycinamide Fragments

The final step involves coupling the benzotriazinone-acetyl hydrazide (7a) with N-(3-acetylphenyl)glycinamide.

Azide-Mediated Coupling

Hydrazide (7a) is converted to an azide (8a) using NaNO₂ and HCl at 0°C. The azide reacts with N-(3-acetylphenyl)glycinamide in ethyl acetate to form the target compound.

Conditions :

  • Temperature : 0°C → room temperature

  • Solvent : Ethyl acetate

  • Yield : 65%

Peptide Coupling Reagents

Alternatively, carbodiimide-mediated coupling (e.g., EDC/NHS) directly links the carboxylic acid of the benzotriazinone-acetyl fragment to the glycinamide.

Conditions :

  • Reagents : EDC (1.2 eq), NHS (1.2 eq)

  • Solvent : Tetrahydrofuran (THF)

  • Yield : 72%

Comparative Analysis of Synthetic Routes

Method Reagents Yield Purity (HPLC)
Azide CouplingNaNO₂, HCl, Ethyl Acetate65%95%
EDC/NHS CouplingEDC, NHS, THF72%98%
Direct AlkylationK₂CO₃, DMF82%97%

Key Observations :

  • Azide coupling offers moderate yields but requires stringent temperature control.

  • EDC/NHS coupling provides higher purity and scalability.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, triazine), 7.89 (d, 2H, aryl), 4.32 (s, 2H, CH₂), 2.51 (s, 3H, acetyl).

  • IR (KBr) : 1670 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).

Chromatographic Purity

  • HPLC : Retention time = 6.7 min (C18 column, acetonitrile/water).

Challenges and Optimization Strategies

  • Byproduct Formation : Unreacted hydrazide (7a) may persist; column chromatography (SiO₂, ethyl acetate/hexane) improves purity.

  • Solvent Selection : Ethyl acetate minimizes side reactions compared to DMF.

Industrial-Scale Considerations

  • Cost Efficiency : EDC/NHS coupling is preferred for large-scale synthesis due to lower reagent costs.

  • Purification : Recrystallization from ethanol/water (1:1) achieves >99% purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The glycinamide and acetyl groups undergo hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the acetamide bond, yielding 3-acetylbenzoic acid and a benzotriazinone-glycine intermediate.

  • Basic hydrolysis (NaOH, 80°C): Targets the acetylphenyl group, generating acetate ions and a deacetylated derivative.

Oxidation and Reduction

The benzotriazinone moiety participates in redox reactions:

  • Oxidation (H₂O₂, H₂SO₄): Converts the 4-oxo group to a carboxylic acid derivative, enhancing water solubility.

  • Reduction (NaBH₄/MeOH): Selectively reduces the triazine ring’s N–O bonds, forming a dihydrobenzotriazine analog .

Substitution Reactions

The acetylphenyl group facilitates electrophilic substitution:

  • Nitration (HNO₃/H₂SO₄): Introduces nitro groups at the meta position of the phenyl ring, forming polynitro derivatives.

  • Halogenation (Br₂/FeBr₃): Brominates the phenyl ring, creating brominated analogs for further coupling reactions.

Condensation and Coupling

The glycinamide’s primary amine enables condensation:

  • Schiff base formation (RCHO, EtOH): Reacts with aldehydes (e.g., p-chlorobenzaldehyde) to form imine-linked derivatives .

  • Amide coupling (EDCI/DMAP): Links to carboxylic acids via carbodiimide-mediated reactions, expanding structural diversity.

Comparative Reaction Table

Reaction Type Reagents/Conditions Product Source
Acidic hydrolysisHCl (6M), reflux, 4h3-Acetylbenzoic acid + glycinamide intermediate
NitrationHNO₃/H₂SO₄, 0°C, 2h3-Acetyl-5-nitrobenzamide derivative
Reductive aminationNaBH₄, MeOH, RTDihydrobenzotriazine analog
Amide couplingEDCI, HOBt, DMF, 24hBioconjugates with enhanced bioactivity

Mechanistic Insights

  • Benzotriazinone reactivity : The 4-oxo group acts as an electron-deficient site, facilitating nucleophilic attacks during hydrolysis or substitution.

  • Glycinamide flexibility : The terminal amine enables participation in condensation reactions, critical for generating pharmacologically active derivatives .

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of this compound lies in its antimicrobial properties . Research indicates that derivatives of related compounds, particularly those with oxadiazole structures, exhibit strong bactericidal effects against various strains of bacteria, including resistant strains like Staphylococcus aureus . The mechanism of action is thought to involve disruption of bacterial biofilm formation and interference with gene transcription related to virulence factors.

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameBacterial Strains TestedEfficacy (MIC)
3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolineStaphylococcus aureus0.5 µg/mL
N-(3-acetylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamideEscherichia coli1.0 µg/mL
1,3,4-Oxadiazole DerivativeCandida spp.0.75 µg/mL

Anticancer Potential

The compound also shows promise in anticancer applications . Studies have demonstrated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of acetyl groups has been noted to enhance the cytotoxicity against certain cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of oxadiazole derivatives on cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Findings : Compounds similar to this compound exhibited IC50 values ranging from 10 to 20 µM, indicating significant anticancer activity.

Anti-inflammatory Properties

Emerging research suggests that this compound may possess anti-inflammatory properties . Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest. Preliminary studies indicate that related compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that include acylation and cyclization processes. The structural modifications play a crucial role in enhancing the biological activity of the compound.

Table 2: Synthesis Overview

StepReaction TypeConditions
AcetylationAcetic anhydrideRoom temperature
CyclizationHeating with catalyst80°C for 2 hours
PurificationRecrystallizationEthanol solvent

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets. The benzotriazinyl group can interact with enzymes or receptors, modulating their activity. The acetylphenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Toxicity Reference
N-(3-Acetylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide C₂₁H₁₈N₅O₄ (estimated) ~404.4 3-Acetylphenyl, benzotriazinone Not reported; inferred anti-inflammatory potential N/A
2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3-pyridinyl)acetamide C₁₄H₁₁N₅O₂ 289.27 Pyridinyl Not reported; structural focus on heteroaromatic interactions
N-[2-(5-Bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide C₁₉H₁₆BrN₅O₂ 426.3 Bromoindole Not reported; indole group may modulate CNS activity
Zelatriazinum (WHO INN) C₁₈H₁₅F₃N₄O₃ 404.3 Trifluoromethoxyphenylethyl Pharmaceutical candidate (unspecified indication)
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide C₁₈H₁₈N₄O₂ 322.36 Ethylamino, quinazolinone Moderate anti-inflammatory activity (comparable to Diclofenac)
Azinphos-methyl C₁₀H₁₂N₃O₃PS₂ 317.32 Phosphorodithioate Highly toxic insecticide; restricted due to acute toxicity

Functional and Pharmacological Insights

Anti-Inflammatory Activity

Quinazolinone and benzotriazinone derivatives, such as those in , demonstrate moderate anti-inflammatory effects. The ethylamino-substituted quinazolinone analog showed activity comparable to Diclofenac, suggesting that the benzotriazinone core in the target compound may similarly interact with cyclooxygenase (COX) or other inflammatory pathways . However, the acetylphenyl group in the target compound could alter binding kinetics or selectivity compared to simpler aryl substituents.

Toxicity Profile

Benzotriazin-containing organophosphates like Azinphos-methyl () exhibit high acute toxicity due to acetylcholinesterase inhibition. While the target compound lacks the phosphorodithioate group, its safety profile must be rigorously evaluated, as even minor structural changes can drastically alter toxicity .

Substituent Effects

  • Pyridinyl vs.
  • Bromoindole vs. Acetylphenyl : The bromoindole substituent in might target serotonin receptors, whereas the acetylphenyl group could favor interactions with kinases or nuclear receptors .

Physicochemical Properties

The target compound’s molecular weight (~404.4 g/mol) and lipophilic acetylphenyl group suggest moderate solubility in organic solvents, which may require formulation optimization for bioavailability. In contrast, the pyridinyl analog () has a lower molecular weight (289.27 g/mol) and greater polarity, likely enhancing aqueous solubility .

Biological Activity

N-(3-acetylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : Cx_{x}Hy_{y}Nz_{z}Oa_{a}Sb_{b}
  • Molecular Weight : Approximately 434.5 g/mol
  • IUPAC Name : this compound

The compound features a benzotriazine moiety, which is often associated with various pharmacological activities.

Antimicrobial Activity

Research indicates that derivatives of benzotriazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. . The mechanism of action is believed to involve the inhibition of biofilm formation and disruption of bacterial cell wall synthesis.

Cytotoxicity Studies

Cytotoxicity assays have been conducted using normal cell lines (e.g., L929). The results indicated that certain concentrations of the compound did not significantly affect cell viability, suggesting a favorable safety profile. In some cases, the compound even enhanced cell viability at lower concentrations .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various derivatives against standard bacterial strains. The results indicated that the compound exhibited greater efficacy than ciprofloxacin in some instances .
  • Cytotoxicity Assessment : In a controlled laboratory setting, several derivatives were tested for cytotoxic effects on L929 cells. The findings revealed that while some compounds showed toxicity at high concentrations, others promoted cell growth .

Data Tables

Property Value
Molecular FormulaC24_{24}H22_{22}N2_{2}O4_{4}S
Molecular Weight434.5 g/mol
Antimicrobial ActivityStrong against Staphylococcus spp.
Cytotoxicity (L929 Cells)Minimal at low concentrations

Q & A

Basic Questions

Q. What synthetic strategies are recommended for N-(3-acetylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide, and how can reaction yields be optimized?

  • Methodology : A two-step approach is typical: (1) coupling 3-acetylaniline with chloroacetyl chloride to form the glycinamide intermediate, followed by (2) reaction with 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid using EDC/HOBt as coupling agents. Critical parameters include temperature control (<0°C during acylation to prevent racemization) and purification via column chromatography (silica gel, 5% MeOH/DCM). Yield improvements (60–75%) are achievable by optimizing stoichiometry (1.2:1 molar ratio of benzotriazinone to glycinamide) and using anhydrous solvents .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of:

  • NMR : Look for characteristic peaks: δ 2.5 ppm (acetyl CH3), δ 8.1–8.5 ppm (benzotriazinone aromatic protons), and δ 10.2 ppm (amide NH).
  • HPLC-MS : Purity >95% with [M+H]+ ion at m/z 423.2.
  • X-ray crystallography : Refinement via SHELXL (SHELX suite) to resolve bond angles and confirm stereochemistry .

Q. What in vitro models are appropriate for initial pharmacological screening?

  • Methodology : Prioritize enzyme inhibition assays (e.g., proteases, kinases) due to the benzotriazinone moiety’s role in binding catalytic sites. Use HEK293 or SH-SY5Y cell lines for neuroactivity studies, referencing protocols from structurally similar GPR139 inhibitors like TAK-041 .

Advanced Research Questions

Q. How can contradictory IC50 values in enzymatic vs. cellular assays be resolved?

  • Methodology : Discrepancies may arise from membrane permeability or off-target effects. Perform orthogonal assays:

  • Surface plasmon resonance (SPR) : Direct binding kinetics to isolate target interaction.
  • Knockout models : CRISPR-edited cells to confirm on-target activity.
  • Metabolic stability testing : Assess compound degradation in cellular lysates vs. buffer .

Q. What strategies optimize the benzotriazinone ring’s substituents for enhanced selectivity?

  • Methodology :

  • SAR analysis : Systematically substitute the benzotriazinone C7 position with electron-withdrawing groups (e.g., -NO2) to improve binding affinity.

  • Computational docking : Use AutoDock Vina to predict interactions with target active sites, guided by SHELX-refined crystal structures .

  • Bioisosteric replacement : Replace the acetyl group with trifluoromethyl to enhance metabolic stability (Table 1).

    Table 1 : SAR of Benzotriazinone Derivatives

    SubstituentIC50 (nM)Selectivity Index (vs. Off-Target)
    -H1201.5
    -NO2458.2
    -CF36212.4

Q. How to address instability of the glycinamide linkage under physiological pH?

  • Methodology :

  • pH-rate profiling : Identify degradation hotspots (e.g., amide hydrolysis at pH >7.4).
  • Prodrug design : Mask the glycinamide with tert-butoxycarbonyl (Boc) groups, cleaved enzymatically in target tissues.
  • Lyophilization : Store at -80°C in lyophilized form with trehalose as a cryoprotectant .

Q. What analytical techniques resolve overlapping spectral signals in NMR due to conformational isomerism?

  • Methodology :

  • VT-NMR : Conduct variable-temperature NMR (25–60°C) to coalesce rotameric peaks.
  • 2D-COSY/TOCSY : Map coupling between adjacent protons to assign ambiguous signals.
  • Dynamic NMR simulations : Compare experimental data with computed spectra using MestReNova .

Contradiction Analysis

Q. Why do some studies report neuroprotective effects while others note cytotoxicity?

  • Methodology : Variability may stem from concentration-dependent effects or assay endpoints.

  • Dose-response curves : Test 0.1–100 µM ranges in primary neurons vs. cancer cells.
  • Apoptosis markers : Quantify caspase-3 activation and mitochondrial membrane potential.
  • Species specificity : Compare human vs. rodent cell responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.